4-(5-aminopyrimidin-2-yl)benzonitrile chemical structure and properties
4-(5-aminopyrimidin-2-yl)benzonitrile chemical structure and properties
An In-Depth Technical Guide to 4-(5-aminopyrimidin-2-yl)benzonitrile: A Privileged Scaffold for Modern Drug Discovery
Introduction: The Emergence of a Versatile Chemical Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The aminopyrimidine core is one such structure, renowned for its ability to form the foundation of potent and selective kinase inhibitors.[1][2] When coupled with a benzonitrile moiety, as in 4-(5-aminopyrimidin-2-yl)benzonitrile , the resulting molecule presents a unique combination of hydrogen bonding capabilities and π-stacking potential, making it a highly attractive starting point for drug discovery programs targeting a range of human diseases, most notably cancer.[2][3]
This technical guide offers a comprehensive analysis of 4-(5-aminopyrimidin-2-yl)benzonitrile, intended for researchers, scientists, and drug development professionals. We will delve into its structural attributes, plausible synthetic routes, detailed characterization protocols, and its significant potential as a cornerstone for developing next-generation targeted therapies. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to fully leverage the potential of this valuable chemical entity.
Molecular Structure and Physicochemical Properties
The structure of 4-(5-aminopyrimidin-2-yl)benzonitrile features a synergistic combination of two key pharmacophores: the 5-aminopyrimidine ring and the 4-cyanophenyl group.
Caption: Chemical structure of 4-(5-aminopyrimidin-2-yl)benzonitrile.
The aminopyrimidine moiety is a bioisostere of the adenine base in ATP, enabling it to act as a "hinge-binder" in the ATP-binding pockets of many protein kinases.[1] The amino group at the 5-position can act as a hydrogen bond donor, providing an additional interaction point for enhancing binding affinity and selectivity. The benzonitrile group is a rigid, planar structure that can engage in favorable π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in an enzyme's active site.
Physicochemical Data Summary
As this specific compound is not widely cataloged in commercial databases, experimental physicochemical data is limited. The following properties are computed based on established algorithms, providing a reliable starting point for experimental design.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₈N₄ | - |
| Molecular Weight | 196.21 g/mol | - |
| CAS Number | Not Available | - |
| XLogP3 (Predicted) | 1.8 | PubChem[4] |
| Hydrogen Bond Donors | 1 (from NH₂) | PubChem[4] |
| Hydrogen Bond Acceptors | 4 (3 from pyrimidine N, 1 from nitrile N) | PubChem[4] |
| Polar Surface Area | 78.8 Ų | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
Synthesis and Derivatization Strategies
The synthesis of 2-aryl-5-aminopyrimidines can be approached through several established routes in heterocyclic chemistry. A highly plausible and efficient method involves the condensation of a benzamidine precursor with a suitable three-carbon electrophile. This approach builds the core pyrimidine ring in a convergent manner.
Proposed Synthetic Workflow
The logical synthetic pathway commences with the formation of 4-cyanobenzamidine from 4-cyanobenzonitrile, which is then cyclized with an appropriate C3 synthon, such as a malonaldehyde or a malononitrile derivative, to construct the aminopyrimidine ring.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Cyclocondensation Route
This protocol is a representative methodology based on well-established procedures for pyrimidine synthesis.[5]
-
Preparation of 4-Cyanobenzamidine (Precursor):
-
Suspend 4-cyanobenzonitrile (1 eq) in anhydrous ethanol.
-
Bubble dry hydrogen chloride gas through the solution at 0°C until saturation to form the Pinner salt intermediate.
-
Stir the sealed reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure. Treat the resulting solid with a solution of ammonia in ethanol to generate 4-cyanobenzamidine.
-
-
Synthesis of 4-(5-aminopyrimidin-2-yl)benzonitrile:
-
To a solution of sodium ethoxide (2.1 eq) in absolute ethanol, add aminomalononitrile tosylate (1 eq) and 4-cyanobenzamidine hydrochloride (1 eq).
-
Causality: Sodium ethoxide acts as a base to deprotonate the starting materials, facilitating the nucleophilic attack and subsequent cyclization required to form the pyrimidine ring.
-
Reflux the reaction mixture for 6-8 hours, monitoring progress via Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with acetic acid.
-
Pour the mixture into ice-cold water. The crude product will precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification:
-
Purify the crude solid using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Self-Validation: The purity of the collected fractions should be confirmed by TLC before combining and evaporating the solvent to yield the pure product.
-
Spectroscopic Characterization: A Self-Validating System
Unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system to confirm the identity and purity of the synthesized compound.[6]
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, use a standard 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of polar organic compounds and to allow for the observation of exchangeable protons (e.g., from the -NH₂ group).
-
Expected NMR Spectroscopic Data
The following table provides representative chemical shifts (δ) in ppm, based on data from analogous 5-aminopyrimidine structures.[7]
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale |
| Pyrimidine H-4, H-6 | ~8.3 (s, 2H) | ~158.0 | Protons on the electron-deficient pyrimidine ring are deshielded. |
| Amino (-NH₂) | ~6.5 (s, 2H, broad) | - | Broad signal due to quadrupolar relaxation and exchange; chemical shift is solvent-dependent. |
| Phenyl H (ortho to CN) | ~7.9 (d, 2H) | ~133.0 | Deshielded due to the electron-withdrawing nitrile group. |
| Phenyl H (meta to CN) | ~8.2 (d, 2H) | ~129.5 | Deshielded due to proximity to the pyrimidine ring. |
| Pyrimidine C-5 | - | ~115.0 | Shielded by the electron-donating amino group. |
| Nitrile (-CN) | - | ~118.0 | Characteristic chemical shift for a nitrile carbon. |
| Pyrimidine C-2 | - | ~162.0 | Quaternary carbon attached to two nitrogen atoms and the phenyl ring; highly deshielded. |
Protocol: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode.
-
Validation: The primary validation is the observation of the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the calculated molecular weight (197.08). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
Applications in Drug Discovery: Targeting Protein Kinases
The 4-(5-aminopyrimidin-2-yl)benzonitrile scaffold is a quintessential ATP-competitive kinase inhibitor backbone.[1][3] Protein kinases regulate a vast number of cellular processes, and their dysregulation is a common cause of cancer.[2] This scaffold can be rationally designed to target specific kinases.
Mechanism of Action: Kinase Inhibition
The aminopyrimidine core mimics the adenine portion of ATP, allowing it to bind in the highly conserved ATP-binding pocket of a kinase. The N1 and the exocyclic amino group of the pyrimidine often form crucial hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in place. The attached benzonitrile group then occupies an adjacent hydrophobic pocket, where substitutions can be made to enhance potency and selectivity for the target kinase over others.[3][8]
Caption: Binding mode of an aminopyrimidine scaffold in a kinase active site.
This scaffold serves as a foundational structure for inhibitors of numerous clinically relevant kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are key drivers in non-small cell lung cancer.[1]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): These are crucial for angiogenesis, the process of new blood vessel formation that tumors require to grow.[3][9]
-
Cyclin-Dependent Kinases (CDKs): As essential regulators of the cell cycle, their inhibition can halt cancer cell proliferation.[3]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-(5-aminopyrimidin-2-yl)benzonitrile is not available, data from analogous aminopyrimidines and benzonitriles should be used to guide handling procedures.[10]
-
Hazard Classification: Assumed to be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
4-(5-aminopyrimidin-2-yl)benzonitrile stands out as a high-potential scaffold for medicinal chemistry and drug discovery. Its structural simplicity, synthetic accessibility, and inherent ability to interact with the ATP-binding site of protein kinases make it a "privileged" starting point for the development of targeted therapeutics.[2][11] The strategic combination of a hinge-binding aminopyrimidine core with a versatile benzonitrile moiety provides a robust platform for generating libraries of compounds with fine-tuned potency, selectivity, and pharmacokinetic profiles. Future research focused on the derivatization and biological evaluation of this core structure is poised to yield novel candidates for treating cancer and other diseases driven by aberrant kinase signaling.
References
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- RSC Publishing. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
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PubMed. (2001). Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency. J Med Chem, 44(18), 2933-49. Available at: [Link]
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PubMed. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorg Med Chem Lett, 17(8), 2179-83. Available at: [Link]
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PMC. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Available at: [Link]
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MCE. (n.d.). 4-(5-amino-2-(mesityloxy)pyrimidin-4-ylamino)benzonitrile. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1. General synthesis of N 2-arylaminopyrimidines. Available at: [Link]
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Chemsrc. (2025). CAS#:329187-59-9 | 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile. Available at: [Link]
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ResearchGate. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]
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PMC. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
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PubChem. (n.d.). Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)-. Available at: [Link]
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CORE. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide deriv. Available at: [Link]
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MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available at: [Link]
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CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available at: [Link]
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MDPI. (2023). 3-Aryl-5-aminobiphenyl Substituted[1][2][3]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Available at: [Link]
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PubChem. (n.d.). 4-Aminopyrimidine. Available at: [Link]
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MDPI. (2022). Benzochromenopyrimidines: Synthesis, Antiproliferative Activity against Colorectal Cancer and Physicochemical Properties. Available at: [Link]
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ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Available at: [Link]
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